Product packaging for 2H-Imidazole-2-thione(Cat. No.:CAS No. 24684-03-5)

2H-Imidazole-2-thione

Cat. No.: B1215190
CAS No.: 24684-03-5
M. Wt: 98.13 g/mol
InChI Key: NBGMRMDAEWWFIR-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Thiones in Fundamental Chemical Research

Heterocyclic thiones, which are heterocyclic compounds containing a thione functional group (C=S), are a subject of considerable research interest. The thione group's presence imparts distinct reactivity, particularly in coordination chemistry, where these compounds can act as ligands for metal complexes. cymitquimica.comresearchgate.net Their unique electronic characteristics and reactivity also make them valuable in organic synthesis. evitachem.comangenechemical.com Furthermore, many heterocyclic thiones exhibit a range of biological activities, which has spurred their investigation in medicinal chemistry. sapub.orgsmolecule.comnih.gov

General Overview of Imidazole (B134444) Scaffold in Advanced Chemical Systems

The imidazole nucleus is a cornerstone of many advanced chemical systems due to its versatile nature. It is present in essential biomolecules like the amino acid histidine and vitamin B12. semanticscholar.org The imidazole ring's ability to act as both a proton donor and acceptor, along with its capacity to coordinate with metal ions, makes it a crucial component in enzyme catalysis. semanticscholar.orgbohrium.com In medicinal chemistry, the imidazole scaffold is a common feature in drugs with a wide spectrum of therapeutic applications, including anticancer, antifungal, and antihypertensive agents. jchemrev.combohrium.com The structural features of the imidazole ring allow for various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, contributing to its broad pharmacological profile. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2N2S B1215190 2H-Imidazole-2-thione CAS No. 24684-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazole-2-thione
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InChI

InChI=1S/C3H2N2S/c6-3-4-1-2-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGMRMDAEWWFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179416
Record name 2H-Imidazole-2-thione
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Molecular Weight

98.13 g/mol
Source PubChem
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CAS No.

24684-03-5
Record name 2H-Imidazole-2-thione
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Record name 2H-Imidazole-2-thione
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Record name 2H-Imidazole-2-thione
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Record name 2H-imidazole-2-thione
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Synthetic Methodologies and Strategies for 2h Imidazole 2 Thione

Conventional Cyclization and Condensation Pathways

Traditional methods for synthesizing the imidazole-2-thione core often rely on the cyclization of linear precursors and condensation reactions. These established routes provide a reliable foundation for accessing a wide array of substituted imidazole-2-thiones.

Reactions Involving Thiohydantoins

Thiohydantoins serve as crucial intermediates in the synthesis of 2H-imidazole-2-thiones. A notable method involves the reduction of 2-thiohydantoins to form 4(5)-hydroxyimidazolidine-2-thiones, which are then dehydrated under acidic conditions to yield the desired imidazole-2-thione. portlandpress.com This approach has proven effective and can be monitored spectrophotometrically. portlandpress.com

For instance, the reduction of 3-phenyl-2-thiohydantoin derived from alanine (B10760859) is rapid and quantitative at room temperature. portlandpress.com The resulting hydroxyimidazolidine-2-thione can be efficiently converted to 4-methyl-1-phenylimidazole-2-thione. portlandpress.com This strategy highlights the utility of thiohydantoins as stable, accessible precursors that can be readily transformed into the target heterocyclic system.

A general pathway involves the reaction of thiohydantoic acid under acidic conditions to yield 2-thiohydantoin. scialert.net This intermediate can then be reacted with lithium borohydride (B1222165) to prepare hydroxy imidazolidine-2-thione, which upon elimination of water, gives the imidazole-2-thione derivative. scialert.net

PrecursorReagent/ConditionIntermediateProductReference
Thiohydantoic acidAcidic conditions2-Thiohydantoin- scialert.net
2-ThiohydantoinLithium borohydrideHydroxy imidazolidine-2-thioneImidazole-2-thione derivative scialert.net
3-Phenyl-2-thiohydantoin of alanineReduction4(5)-Hydroxyimidazolidine-2-thione4-Methyl-1-phenylimidazole-2-thione portlandpress.com

Multi-Component Reaction Approaches for Imidazole-2-thione Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like imidazole-2-thiones in a single step. These reactions combine three or more starting materials to form a product that incorporates portions of all the initial reactants.

One such approach involves the one-pot, three-component reaction of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297), catalyzed by 1-ethyl-3-methyl imidazole (B134444) acetate under ultrasonic irradiation, to produce 2-aryl-4,5-diphenyl imidazoles. While this yields an imidazole core, similar MCR strategies can be adapted for imidazole-2-thione synthesis by incorporating a sulfur source.

A more direct route to imidazolidine-2-thiones, which are precursors to imidazole-2-thiones, is the one-pot reaction of benzils with urea (B33335) or thiourea (B124793) derivatives under solvent-free grinding conditions. scirp.org This environmentally friendly method provides excellent yields and short reaction times. scirp.org

Another example is the Ugi reaction, an isocyanide-based MCR, which has been pioneered for the synthesis of various heterocycles. researchgate.net By carefully selecting the components, this reaction can be tailored to produce imidazole-2-thione frameworks.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionProduct TypeReference
BenzilAromatic aldehydeAmmonium acetate1-Ethyl-3-methyl imidazole acetate, Ultrasound2-Aryl-4,5-diphenyl imidazole
BenzilUrea/Thiourea derivativeStrong baseSolvent-free grindingImidazolidine-2-thione/Hydantoin scirp.org
ArylglyoxalsCarboxylic acidsNon-protected deactivated amines-Fused nitrogen heterocycles researchgate.net

Modernized and Sustainable Synthesis Protocols

In recent years, a significant shift towards more sustainable and efficient synthetic methods has been observed. These modern protocols, including microwave-assisted synthesis and transition metal-free approaches, offer numerous advantages over conventional techniques, such as reduced reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted and Ultrasound Irradiation Methods

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, accelerating reaction rates and often improving yields. scispace.comrasayanjournal.co.in These techniques have been successfully applied to the synthesis of imidazole-2-thione and its precursors.

For example, the synthesis of N,N'-disubstituted-4,5-dihydroxyimidazolidin-2-thiones can be achieved through the acid-catalyzed cyclocondensation of aqueous glyoxal (B1671930) and N,N'-disubstituted thioureas under microwave irradiation. scispace.com This method significantly reduces the reaction time compared to conventional heating. scispace.com Similarly, the synthesis of imidazolidine-2-thione from the reaction of ethylene (B1197577) diamine and carbon disulfide can be effectively carried out under ultrasound irradiation.

Another study demonstrated an efficient combined electrochemical and ultrasound-assisted synthesis of imidazole-2-thiones, highlighting the synergistic effects of these modern techniques. grafiati.com The use of ultrasound has been shown to shorten the reaction time for the synthesis of related dihydropyrimidine-2-thiones from hours to minutes, with a significant increase in product yields. shd.org.rs

ReactantsTechniqueConditionsProductAdvantagesReference
N,N'-disubstituted thiourea, GlyoxalMicrowaveAcetonitrile, Formic acidN,N'-disubstituted-4,5-dihydroxy-imidazolidine-2-thioneReduced reaction time scispace.com
Ethylene diamine, Carbon disulfideUltrasoundEthanol (B145695)/water, HClImidazolidine-2-thioneEfficient synthesis
Chalcones, ThioureaUltrasoundEthanol, KOH1-Thiocarbonyl-3,5-diaryl-4,5-dihydro-1H-pyrazolesShorter reaction time, high yields
Chalcones, ThioureaUltrasound-Pyrimidine-2-thione derivativesShorter reaction time, higher yields shd.org.rs

Transition Metal-Free Approaches

The development of transition metal-free synthetic routes is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Several metal-free methods for the synthesis of imidazole-2-thiones and related N-heterocycles have been reported.

One approach involves the reaction of 2H-imidazole 1-oxides with various nucleophiles, such as polyphenols, under transition metal-free conditions. beilstein-journals.org This method proceeds via a nucleophilic substitution of a hydrogen atom (SNH) and allows for the synthesis of functionalized imidazoles under mild conditions. beilstein-journals.org

Furthermore, the synthesis of 1,3-dihydro-2H-imidazole-2-thione can be achieved by the deprotonation of a 1,3-di(adamantyloxy)-1H-imidazolium bromide with triethylamine (B128534) in the presence of elemental sulfur. beilstein-journals.org This reaction proceeds through the in-situ generation of a nucleophilic imidazol-2-ylidene, which then traps the elemental sulfur. beilstein-journals.org

Recent research has also explored the use of blue LED irradiation for the cycloaddition reaction between α-diazo esters and hexahydro-1,3,5-triazines to form imidazolidine (B613845) frameworks in a metal-free manner. nih.gov

ReactantsConditionsKey IntermediateProductReference
2H-Imidazole 1-oxides, PolyphenolsMetal-free, mild conditions-C-H/C-H coupled imidazoles beilstein-journals.org
1,3-Di(adamantyloxy)-1H-imidazolium bromide, Elemental sulfurTriethylamine, Pyridine (B92270)Imidazol-2-ylidene1,3-Dihydro-2H-imidazole-2-thione beilstein-journals.org
α-Diazo esters, Hexahydro-1,3,5-triazinesBlue LED irradiation, DCM-Imidazolidine frameworks nih.gov

Derivatization during Synthesis: Site-Selective Functionalization

The ability to introduce specific functional groups at desired positions on the imidazole-2-thione scaffold during its synthesis is crucial for tuning its properties for various applications. Site-selective functionalization can be achieved through careful selection of starting materials and reaction conditions.

One strategy involves the lithiation of precursor imidazole-2-thiones followed by a phosphanylation reaction to synthesize novel bis(imidazole-2-thion-4-yl)phosphanes. researchgate.net This demonstrates a method for selective functionalization at the C4 position.

Another approach utilizes ionic liquids to mediate the thiolation of cysteine-containing molecules and peptides. researchgate.net This technique relies on the generation of "active" ionic liquids that can then react with a thiol-containing biomolecule to form thioethers, showcasing a method for site-specific conjugation. researchgate.net

Furthermore, the reaction of 1-alkyl or 1-aryl-imidazoles with 2,2,4,4-tetrakis-(trifluoromethyl)-1,3-dithietane leads to the selective formation of 1,3-dihydro-1-alkyl(aryl)-3-(hexafluoro-iso-propyl)-2H-imidazole-2-thiones. researchgate.net The reaction conditions, such as the polarity of the solvent, can be tuned to control the selectivity of the functionalization.

PrecursorReagentProductFunctionalization SiteReference
Imidazole-2-thioneLithiation agent, Phosphanylating agentBis(imidazole-2-thion-4-yl)phosphaneC4 researchgate.net
Cysteine-containing molecules"Active" Ionic LiquidThioether conjugateThiol group researchgate.net
1-Alkyl/Aryl-imidazole2,2,4,4-Tetrakis-(trifluoromethyl)-1,3-dithietane1,3-Dihydro-1-alkyl(aryl)-3-(hexafluoro-iso-propyl)-2H-imidazole-2-thioneN1, N3 researchgate.net

N-Alkylation and N-Acylation Strategies

Functionalization at the nitrogen atoms of the 2H-imidazole-2-thione core is a common strategy to modify its properties. Alkylation and acylation reactions are primary methods used for this purpose.

N-Alkylation is typically achieved by reacting the thione with alkylating agents such as alkyl halides. For instance, the reaction of 1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) and ethanol can be refluxed to yield the corresponding S-alkylated product. organic-chemistry.org Similarly, reacting a thione precursor with benzyl (B1604629) chloride in ethanol with triethylamine leads to the S-benzylated derivative. organic-chemistry.org While these examples show S-alkylation, N-alkylation is also a prevalent pathway, often depending on reaction conditions and the tautomeric form of the thione. The synthesis of N,N'-substituted imidazole-2-thiones can be achieved in a two-step process starting from N-substituted imidazoles and various bromomethylbenzenes, which first form an organic bromide salt intermediate. nih.gov This is followed by a reaction with sulfur and potassium carbonate in methanol. nih.gov

N-Acylation introduces an acyl group onto the nitrogen atom, which can influence the electronic properties and reactivity of the molecule. The synthesis of mono- and di-acylated imidazolidine-2-thione derivatives has been explored. nih.govrsc.org The formation of mono-acylated versus di-acylated products can be controlled by the nature of the acylating agent and the reaction conditions. nih.gov For example, asymmetric di-acylated thioureas can be prepared by reacting a mono-acylated benzoyl imidazolidin-2-thione with various (hetero)aroyl chlorides in pyridine. nih.gov

Starting MaterialReagent(s)Product TypeReference
1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thioneDimethyl sulfate, NaOH, EthanolS-Methylated imidazole organic-chemistry.org
Imidazolidine-2-thioneAcyl Chlorides, DimethylacetamideMono- or Di-acylated thione nih.gov
Benzoyl imidazolidin-2-thione(Hetero)aroyl chlorides, PyridineAsymmetric di-acylated thiourea nih.gov
N-substituted imidazoles1) Bromomethylbenzenes, THF; 2) Sulfur, K₂CO₃, MeOHN,N'-substituted imidazole-2-thione nih.gov

C-H Functionalization Methodologies

Direct functionalization of the C4 and C5 positions of the this compound ring via C-H activation is a desirable but challenging synthetic transformation. Research has more commonly focused on the C-H functionalization of imidazole precursors, which are subsequently converted to the desired thione derivatives.

Palladium-catalyzed direct arylation is a powerful tool for the C-H functionalization of azoles. Studies have shown that the C-5 position of N-substituted imidazoles can be selectively arylated using aryl bromides. For example, the reaction of 1-methyl-1H-imidazole with aryl bromides in the presence of a palladium acetate catalyst and potassium carbonate can yield the C-5 arylated product. The choice of solvent and additives, such as benzoic acid, can significantly influence the reaction's outcome and selectivity. These functionalized imidazoles can then, in principle, be converted to the corresponding imidazole-2-thiones.

Another approach involves the functionalization of fused imidazole systems. For instance, palladium-catalyzed direct C–H arylation has been successfully applied to imidazo[2,1-b]thiazoles, which are structurally related to and can be synthesized from imidazole-2-thione derivatives. rsc.org This method allows for the regioselective arylation at the C-5 position of the fused ring system under microwave irradiation. rsc.org While not a direct functionalization of a simple imidazole-2-thione, this demonstrates the reactivity of the imidazole core within more complex scaffolds.

Furthermore, C-H functionalization of 2-unsubstituted imidazole N-oxides at the C-5 position has been achieved through metal-free coupling reactions with nucleophiles like thiophenols, mediated by acetyl chloride. ugr.es The resulting functionalized imidazole N-oxides can serve as precursors to a variety of imidazole derivatives, including thiones, through subsequent transformation steps such as sulfur-transfer reactions. ugr.es

SubstrateMethodPosition FunctionalizedKey FindingsReference
1-Methyl-1H-imidazolePd-catalyzed direct arylation with aryl bromidesC-5Benzoic acid promotes selective C-5 arylation in anisole.
Imidazo[2,1-b]thiazolesPd-catalyzed direct arylation with aryl bromidesC-5Microwave-assisted regioselective C-5 arylation of the fused system. rsc.org
2H-Imidazole 1-oxidesMetal-free C-H/C-Li couplingC-5Reaction with pentafluorophenyllithium proceeds via nucleophilic substitution of hydrogen. ugr.es
2H-Imidazole 1-oxidesMetal-free arylthiolation with thiophenolsC-5Reaction mediated by acetyl chloride provides arylthiolated imidazoles.

Incorporation of Imidazole-2-thiones from N-Heterocyclic Carbene Precursors

A highly effective and versatile strategy for synthesizing 2H-imidazole-2-thiones involves the reaction of stable N-Heterocyclic Carbene (NHC) precursors, most commonly imidazolium (B1220033) salts, with a sulfur source. This method relies on the in-situ generation of the NHC, which is then trapped by elemental sulfur or another sulfur transfer reagent.

The deprotonation of an imidazolium salt using a base in the presence of elemental sulfur is a classic approach. For example, treating a symmetric 1,3-dialkoxyimidazolium bromide with triethylamine in pyridine containing elemental sulfur leads to the formation of the corresponding 1,3-dihydro-2H-imidazole-2-thione in high yield. This reaction proceeds through the intermediate imidazol-2-ylidene, which readily reacts with sulfur. This methodology has been applied to synthesize a variety of chiral and non-chiral imidazole-2-thiones.

Alternative sulfur sources and reaction conditions have also been developed. A rapid and efficient synthesis of 1,3-disubstituted imidazole-2-thiones can be achieved by reacting 1,3-disubstituted imidazolium salts with potassium thioacetate (B1230152) or potassium thiocyanate (B1210189) under solvent-free microwave irradiation. This method offers improved yields with potassium thiocyanate compared to potassium thioacetate.

Another innovative route utilizes imidazolium-2-carboxylates, which are zwitterionic NHC-CO₂ adducts. These compounds react with elemental sulfur or selenium, driven by the decarboxylation process, to afford imidazole-2-thiones and -selones with high conversion and selectivity. This strategy is notable for its applicability to heavier chalcogens as well. The synthesis of imidazole-2-thiones and selenones can also be achieved from imidazolium salts via their corresponding N-heterocyclic carbenes, which can be characterized before reacting with sulfur or selenium. rsc.org

NHC PrecursorSulfur SourceConditionsProductReference
1,3-Disubstituted imidazolium saltPotassium thioacetate or Potassium thiocyanateMicrowave irradiation, solvent-free1,3-Disubstituted imidazole-2-thione
Imidazolium-2-carboxylate (NHC-CO₂)Elemental Sulfur (S₈)DecarboxylationImidazole-2-thione
Symmetric 1,3-di(adamantyloxy)imidazolium bromideElemental Sulfur (S₈)Triethylamine, Pyridine1,3-Di(adamantyloxy)-1,3-dihydro-2H-imidazole-2-thione
Chiral Imidazolium saltsElemental Sulfur (S₈)Triethylamine, PyridineOptically active 3-butoxyimidazole-2-thiones
Polyether-tethered imidazolium saltsElemental Sulfur (S₈)Reaction via in-situ generated NHCPolyether-tethered imidazole-2-thione rsc.org

Chemical Transformations and Reaction Mechanisms of 2h Imidazole 2 Thione

Nucleophilic Reactivity of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) in 2H-imidazole-2-thione is a key center for nucleophilic reactions. The sulfur atom, with its available lone pairs of electrons, readily participates in addition and substitution reactions.

Additions to Unsaturated Systems

This compound and its derivatives undergo nucleophilic addition to various unsaturated systems, including alkenes and alkynes with activated double or triple bonds. tandfonline.com This reactivity is particularly notable in Michael additions, where the thione adds to α,β-unsaturated carbonyl compounds.

Laser flash photolysis studies have revealed that the triplet states of 1,3-dihydro-2H-imidazole-2-thione and its derivatives exhibit nucleophilic character in their addition reactions with substituted alkenes. researchgate.net The reactivity is influenced by the electronic and steric properties of the substituents on the alkene.

ReactantProductReaction TypeReference
This compoundAdduct with alkene/alkyneNucleophilic Addition tandfonline.com
Triplet state of this compoundAdduct with alkeneNucleophilic Addition researchgate.net

Alkylation and Acylation Processes

The sulfur atom of the thiocarbonyl group is the primary site for alkylation and acylation. tandfonline.com These reactions are fundamental to the functionalization of the imidazole-2-thione core.

Alkylation: Alkylation typically occurs on the sulfur atom to form S-alkyl derivatives, also known as 2-alkylthioimidazoles. worldwidejournals.comscialert.net The regioselectivity of alkylation (S- vs. N-alkylation) can be influenced by the reaction conditions, such as the base and solvent used. worldwidejournals.com For instance, the reaction of 4,5-diphenyl-imidazole-2-thione with 2,3-dihydroxy chloropropanol (B1252657) in the presence of sodium ethoxide or sodium acetate (B1210297) yields the S-alkyl derivative. worldwidejournals.com However, subsequent reaction in the presence of a stronger base like potassium carbonate can lead to N-alkylation and cyclization. worldwidejournals.com A variety of alkylating agents, including benzyl (B1604629) chloride, methyl iodide, and allyl chloride, have been successfully employed. scialert.netsapub.org

Acylation: Acylation also predominantly takes place at the sulfur atom, although N-acylation can also occur. tandfonline.comnih.gov The choice of acylating agent and reaction conditions can influence the outcome, leading to mono- or di-acylated products. nih.gov The reaction of imidazolidine-2-thione with various acyl chlorides in the presence of dimethylacetamide can lead to either mono- or di-acylated thiourea (B124793) derivatives, depending on the electronic and steric properties of the acyl chloride. nih.gov

ReagentProduct TypeKey FindingsReference(s)
Alkyl halides (e.g., benzyl chloride, methyl iodide)S-alkylated imidazole-2-thionesSulfur is the primary site of alkylation. tandfonline.comworldwidejournals.comscialert.netsapub.org
Acyl chloridesS-acylated and N-acylated imidazole-2-thionesOutcome (mono- vs. di-acylation) depends on the acylating agent. tandfonline.comnih.gov

Electrophilic Attacks on Heteroatoms (Nitrogen and Sulfur)

The imidazole-2-thione ring contains two nitrogen atoms and one sulfur atom, all of which can be susceptible to electrophilic attack. The site of attack is dependent on the nature of the electrophile and the reaction conditions.

The molecule's amphoteric nature makes it susceptible to electrophilic attack at various positions, including N3, C4, C5, and C2. thieme-connect.de Theoretical calculations, such as Huckel Molecular Orbital (HMO) calculations, suggest that the thione form is more stable than the thiol tautomer. worldwidejournals.com These calculations also indicate that the negative charge in the corresponding anion is unevenly distributed, with the sulfur atom being highly nucleophilic and readily polarized. worldwidejournals.com Consequently, reactions with many electrophiles occur at the sulfur atom. worldwidejournals.com However, with polar electrophiles, the more electronegative nitrogen atom can be the site of bond formation. worldwidejournals.com

Charge density calculations have shown that the electron density is primarily localized on the sulfur atom, explaining its higher reactivity towards electrophiles compared to the nitrogen atoms. arkat-usa.org

Redox Chemistry of the Imidazole-2-thione Scaffold

The imidazole-2-thione core can participate in a range of redox reactions, leading to significant structural transformations.

Oxidative Desulfurization Reactions

One of the most important transformations of imidazole-2-thiones is oxidative desulfurization, which typically converts the thione into the corresponding imidazol-2-one or an imidazolium (B1220033) salt. researchgate.netnih.gov This reaction can be achieved using various oxidizing agents.

Hydrogen peroxide is a common reagent for this transformation, affording imidazolium salts. researchgate.netgrafiati.comrsc.org For example, the oxidative desulfurization of phosphanylated imidazole-2-thiones with hydrogen peroxide yields room-temperature imidazolium ionic liquids. grafiati.com Another approach involves the use of benzoyl peroxide to convert 1-alkyl-3-methylimidazole-2-thiones into 1-alkyl-3-methylimidazolium benzoates. researchgate.net

More recently, electrochemical methods have been developed for a greener approach to desulfurization. nih.gov Anodic desulfurization of 2-mercapto-imidazoles, mediated by bromide in an undivided cell with carbon electrodes, provides the corresponding imidazoles in high yields. nih.gov

Oxidizing AgentProductKey FeaturesReference(s)
Hydrogen PeroxideImidazolium saltsForms room-temperature ionic liquids from phosphanylated precursors. researchgate.netgrafiati.comrsc.org
Benzoyl PeroxideImidazolium benzoatesHalide-free synthesis of ionic liquids. researchgate.net
Electrochemical (Anodic, bromide-mediated)ImidazolesGreen and efficient method. nih.gov

Formation of Sulfur-Containing Heterocycles

The reactivity of the sulfur and nitrogen atoms in this compound makes it a valuable precursor for the synthesis of fused, sulfur-containing heterocyclic systems.

For instance, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with dibromopropane (B1216051) does not simply result in S-alkylation but leads to an intramolecular cyclization to form 3,4-dihydro-2H- tandfonline.comangenechemical.comthiazino[3,2-a]benzimidazole. nih.gov This indicates that the initial S-alkylation is followed by a subsequent intramolecular reaction with a ring nitrogen atom.

Furthermore, sulfur-transfer reactions can be employed to synthesize imidazole-2-thiones themselves from other heterocyclic precursors. For example, 2-unsubstituted imidazole (B134444) N-oxides can be converted into 1-(adamantyloxy)imidazole-2-thiones using a sulfur-donating reagent like 2,2,4,4-tetramethylcyclobutane-1,3-dithione. beilstein-journals.org Similarly, imidazol-2-ylidenes, generated in situ from the deprotonation of imidazolium salts, can trap elemental sulfur to yield 1,3-dihydro-2H-imidazole-2-thiones. beilstein-journals.org

Reactant(s)ProductReaction TypeReference
1H-Benzo[d]imidazole-2(3H)-thione and dibromopropane3,4-Dihydro-2H- tandfonline.comangenechemical.comthiazino[3,2-a]benzimidazoleS-alkylation followed by intramolecular cyclization nih.gov
2-Unsubstituted imidazole N-oxide and sulfur donor1-(Adamantyloxy)imidazole-2-thioneSulfur-transfer reaction beilstein-journals.org
Imidazol-2-ylidene and elemental sulfur1,3-Dihydro-2H-imidazole-2-thioneSulfur trapping beilstein-journals.org

Tautomerism Studies: Thione-Thiol Equilibrium and Its Chemical Implications

The thione-thiol tautomerism endows this compound with ambident nucleophilic character. worldwidejournals.com Following deprotonation, the resulting ambident anion possesses a thioamide moiety where the negative charge is distributed between the sulfur and nitrogen atoms. worldwidejournals.com This characteristic allows it to react with electrophiles at either the sulfur or nitrogen centers, leading to a diverse range of chemical transformations.

The nature of this tautomeric equilibrium has significant chemical and biological implications. For instance, the anti-thyroid drug methimazole (B1676384), an imidazole-2-thione derivative, exists predominantly in its thione form. ias.ac.in This stability is thought to be essential for its therapeutic activity, preventing spontaneous oxidation to the corresponding disulfide. ias.ac.in In contrast, its selenium analog exists in a zwitterionic form, highlighting the influence of the chalcogen atom on the electronic structure and tautomeric preference. ias.ac.in

Spectroscopic and computational studies have been instrumental in elucidating the predominant tautomeric form. X-ray crystallography of benzimidazole-2-thione, a related compound, confirms its existence in the thione form in the solid state. mdpi.com Similarly, 13C-NMR chemical shifts serve as a reliable criterion for determining the tautomeric ratio in solution. nih.gov For example, the 1H-NMR spectrum of 1H-benzo[d]imidazole-2(3H)-thione shows a characteristic NH singlet that disappears upon the addition of D2O, further confirming the thione structure. mdpi.com

The chemical reactivity is a direct consequence of this tautomerism. Alkylation and acylation reactions can occur at either the sulfur or nitrogen atoms, and the regioselectivity of these reactions can often be controlled by the reaction conditions. tandfonline.com For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate (B1195939) in the presence of triethylamine (B128534) yields the S-alkylated product, ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate, in high yield. mdpi.com

Compound NamePredominant Tautomeric FormMethod of DeterminationReference
This compoundThioneHMO Calculations scialert.net
MethimazoleThioneSpectroscopic Data ias.ac.in
1H-Benzo[d]imidazole-2(3H)-thioneThioneX-ray Crystallography, NMR mdpi.com

Mechanistic Insights into Ring Transformations

The imidazole-2-thione scaffold can undergo a variety of ring transformation reactions, including ring expansion, ring contraction, and rearrangements. These transformations provide synthetic routes to novel heterocyclic systems.

Ring expansion reactions of imidazole derivatives have been observed. For instance, reactions of 2-unsubstituted imidazole N-oxides with certain electrophiles can lead to ring expansion, forming larger heterocyclic structures like 2‐(dicyanomethylidene)oxazolidine derivatives. researchgate.net While not directly involving this compound itself, these studies on related imidazole compounds provide mechanistic insights into the types of transformations the imidazole ring system can undergo.

Conversely, ring contraction reactions are also known. A notable example involves the tandem hydrazone formation and subsequent ring contraction of 5,7-dialkyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-ones with heteroaromatic aldehydes. This reaction yields (E)-1,3-dialkyl-4-((hetarylmethylidene)amino)-5-thioxohexahydroimidazo[4,5-d]imidazole-2(1H)-ones (thioglycolurils). researchgate.netresearchgate.net This process demonstrates the transformation of a 1,2,4-triazine (B1199460) ring fused to an imidazole core into a more complex substituted imidazole system. The reaction is believed to proceed through the formation of a hydrazone intermediate, which then undergoes a contraction of the triazine ring. researchgate.net

Starting MaterialReagentsProductTransformation TypeReference
2-Unsubstituted imidazole N-oxides2,2-Bis(trifluoromethyl)ethene-1,1-dicarbonitrile2‐(dicyanomethylidene)oxazolidine derivativesRing Expansion researchgate.net
5,7-Dialkyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-onesHeteroaromatic aldehydes(E)-1,3-Dialkyl-4-((hetarylmethylidene)amino)-5-thioxohexahydroimidazo[4,5-d]imidazole-2(1H)-onesRing Contraction researchgate.netresearchgate.net

Rearrangement reactions of imidazole derivatives can lead to the formation of new structural isomers. One such process is the thermal rearrangement of 1-benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one, a side product formed during certain syntheses involving imidazole N-oxides. beilstein-journals.org

In the context of synthesizing imidazole-2-thiones, rearrangement processes can be integral to the reaction mechanism. For example, the synthesis of N-substituted 1-amino-1H-imidazol-2(3H)-thiones from α-haloketones, potassium thiocyanate (B1210189), and monosubstituted arylhydrazines is proposed to proceed through the formation of a conjugated azoalkene intermediate. This intermediate then undergoes a [3+2] cycloaddition reaction with in situ generated isothiocyanic acid, which constitutes a rearrangement to form the final imidazole-2-thione product. mdpi.com

Another documented rearrangement involves the transformation of α-(oxazol-2-ylthio) ketones upon treatment with hydrazine (B178648) hydrate. This reaction yields 2H-imidazo[2,1-b] scialert.nettandfonline.comresearchgate.netthiadiazine derivatives, showcasing a rearrangement and ring transformation process starting from a precursor that could be conceptually linked to the reactivity of the thio-functionalized imidazole system. mdpi.com

Starting Material/IntermediateConditions/ReagentsProductType of RearrangementReference
1-Benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-oneThermalIsomeric productThermal Rearrangement beilstein-journals.org
Conjugated azoalkene (from α-haloketone, KSCN, arylhydrazine)Isothiocyanic acidN-substituted 1-amino-1H-imidazole-2(3H)-thione[3+2] Cycloaddition mdpi.com
α-(Oxazol-2-ylthio) ketonesHydrazine hydrate2H-Imidazo[2,1-b] scialert.nettandfonline.comresearchgate.netthiadiazine derivativesRing Transformation/Rearrangement mdpi.com

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 2h Imidazole 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular framework of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the structure of imidazole-2-thione derivatives. The chemical shifts (δ) of the signals are indicative of the electronic environment of the nuclei.

In ¹H NMR spectra of imidazole-2-thiones, the protons on the imidazole (B134444) ring (H-4 and H-5) typically appear as singlets or doublets, depending on the substitution pattern. For instance, in a symmetrically substituted 1,3-dihydro-2H-imidazole-2-thione, the equivalent H-4 and H-5 protons can appear as a single signal at approximately 6.69 ppm. beilstein-journals.org In N-substituted benzimidazole-2-thiones, the NH proton gives a characteristic signal often found far downfield, around δ 10.87-12.20 ppm, which can disappear upon the addition of D₂O, confirming the presence of an exchangeable proton. mdpi.comiucr.org

The ¹³C NMR spectrum is particularly diagnostic for the thione functionality. The carbon atom of the C=S group (C-2) exhibits a characteristic downfield chemical shift, typically resonating in the range of 156–163 ppm. semanticscholar.orgacs.org For example, the C=S carbon in 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone was observed at 168.4 ppm. mdpi.com The carbons of the imidazole ring (C-4 and C-5) appear at higher fields, such as at 114.6 ppm in a symmetrically substituted derivative. beilstein-journals.org

Theoretical and Computational Chemistry Studies on 2h Imidazole 2 Thione

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to imidazole (B134444) derivatives to understand their fundamental properties. scribd.comfairfield.edu DFT calculations, using functionals like B3LYP, are employed to optimize molecular geometries and predict various electronic properties. scribd.comniscpr.res.in For instance, DFT has been used to compare the structural parameters of imidazole-2-thione derivatives with experimental data from X-ray crystallography, often showing good agreement. iucr.org These calculations provide a detailed picture of the electron distribution and bonding within the molecule.

2H-Imidazole-2-thione can exist in two tautomeric forms: the thione form (1,3-dihydro-2H-imidazole-2-thione) and the thiol form (imidazole-2-thiol or 2-mercaptoimidazole). scribd.comworldwidejournals.com Computational studies have been crucial in determining the relative stability of these tautomers.

DFT calculations at the B3LYP/6-311++G(d,p) level of theory predict that the thione tautomer is the most stable form. uc.pt The energy difference between the thione and the higher-energy thiol tautomer has been calculated to be 33.9 kJ mol⁻¹. uc.pt This is corroborated by other high-level computational methods, such as the G3 method, which also suggest that the thione form is the preferred tautomer in the gas phase. researchgate.net Experimental studies on the gas-phase enthalpy of formation are consistent with these computational predictions. researchgate.net The stability of the thione form is a key factor in its observed structure and reactivity. worldwidejournals.comuc.pt

Table 1: Calculated Relative Stability of this compound Tautomers

Tautomer FormComputational MethodCalculated Energy Difference (kJ mol⁻¹)More Stable FormReference
Thione vs. ThiolDFT (B3LYP/6-311++G(d,p))33.9Thione uc.pt
Thione vs. ThiolG3 Method-Thione researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons. niscpr.res.innih.gov

For molecules related to this compound, DFT calculations are used to determine the energies of the HOMO and LUMO and the resulting energy gap (ΔE). iucr.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. iucr.org For example, in a study of 1H-benzo[d]imidazole-2(3H)-thione, a benzofused analogue, the HOMO and LUMO energies were calculated to be -5.69 eV and -1.41 eV, respectively, using the B3LYP/6-311G(d,p) basis set. niscpr.res.in In another derivative, 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, the HOMO and LUMO energies were found to be -7.23 eV and -1.87 eV, resulting in a HOMO-LUMO gap of 5.36 eV. iucr.org These analyses help in predicting the most likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for Thione-Containing Heterocycles Calculated by DFT

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
1H-Benzo[d]imidazole-2(3H)-thione-5.69-1.414.28 niscpr.res.in
5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione-7.23-1.875.36 iucr.org

Energetic Profiling of Tautomeric Forms

Ab Initio and Semi-Empirical Methods for Ground State Properties

Alongside DFT, both ab initio and semi-empirical methods are utilized to study the ground state properties of imidazole derivatives. Ab initio methods derive results from first principles without experimental data, offering high accuracy at a significant computational cost. libretexts.orgwikipedia.org Post-Hartree-Fock methods like the G3 method have been used to calculate the gas-phase enthalpy of formation for the tautomers of this compound, providing results that align well with experimental values. researchgate.net

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less intensive alternative by incorporating experimental parameters to simplify calculations. scribd.commpg.de These methods have been used to evaluate the tautomerism of 2-thioimidazolone and its analogues in the gas phase, providing valuable initial assessments of their relative stabilities and structures before more demanding calculations are performed. scribd.com These methods are particularly useful for screening large molecules or exploring complex potential energy surfaces where ab initio or DFT methods would be computationally prohibitive. libretexts.orgmpg.de

Computational Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, providing insights into intermediates and transition states that are transient and difficult to observe experimentally. acs.org For reactions involving imidazole-2-thione and related compounds, DFT calculations can map out entire reaction pathways. For example, computational studies on the base-catalyzed synthesis of imidazol-2-ones from propargylic ureas revealed a mechanism involving an allenamide intermediate, a pathway that was not intuitively obvious. acs.org These studies can provide clear evidence for multi-step reactions and identify the rate-determining steps. acs.org

A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. Computational methods can locate and analyze the geometry and energy of these transition states. For the intramolecular proton transfer in 2-thioimidazolone (the thione-thiol tautomerization), DFT calculations have shown that the direct, non-water-assisted process has a very high activation barrier of 175.8 kJ mol⁻¹, explaining why this uncatalyzed reaction is slow. scribd.com In contrast, for the base-catalyzed cyclization leading to an imidazol-2-one derivative, the transition state for the cyclization step was found to have a much lower free energy barrier (ΔG‡) of 12.5 kcal/mol, accounting for the rapid kinetics observed experimentally.

Reaction coordinate mapping, also known as potential energy surface (PES) scanning, involves calculating the energy of a system as a specific geometric parameter (like a bond length or angle) is varied. This generates an energy profile of the reaction pathway, connecting reactants, transition states, intermediates, and products. nih.govclockss.org For instance, in the formation of imidazol-2-ones, the reaction coordinate can be mapped to show the energy changes as the new carbon-nitrogen bond forms during the cyclization step. This mapping provides a visual representation of the reaction's progress, clearly identifying energy barriers and stable intermediates, thereby offering a comprehensive understanding of the reaction dynamics. clockss.org

Transition State Analysis

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide crucial insights into their dynamic behavior, conformational flexibility, and interactions with their environment at an atomic level.

Research in this area often employs simulations to understand how these molecules behave in different states or when interacting with biological targets. For instance, MD simulations have been utilized to explore the stability of complexes formed between imidazole-2-thione derivatives and proteins, such as ABL1 kinase or the main protease of SARS-CoV-2. nih.govnih.gov These studies reveal how the molecule adapts its conformation to fit into a binding site and maintain stable interactions, which is critical for drug design. Another application includes simulating solid-state transformations, such as the dehydration of crystalline hydrates of imidazole-thione derivatives, to understand the underlying mechanisms of structural change.

Advanced techniques like ab initio path integral molecular dynamics (PIMD) have been applied to similar N-heterocyclic systems to investigate the significant quantum effects on molecular structure and dynamics, particularly for light atoms like hydrogen. aip.org Such studies highlight how quantum phenomena can influence bond vibrations and angular motions within the heterocyclic ring. aip.org

The execution of these simulations involves several key parameters that define the system and the physical laws governing it. A typical MD simulation setup for a heterocyclic compound like this compound would be defined by the parameters outlined in the following table.

ParameterTypical Value / MethodDescription
Force FieldCHARMM, AMBER, OPLS-AAA set of parameters and equations used to describe the potential energy of the system. The choice depends on the molecule and the properties being studied. arxiv.orgresearchgate.net
SoftwareGROMACS, AMBER, TinkerThe software package used to run the simulation calculations. researchgate.netnih.govmdpi.com
Solvent ModelTIP3P, OPCAn explicit water model used to simulate the aqueous environment around the molecule. nih.govnih.gov
EnsembleNVT (Canonical), NPT (Isothermal-Isobaric)The statistical ensemble that defines the thermodynamic state of the system (e.g., constant Number of particles, Volume, and Temperature). aip.org
Temperature~300 KThe temperature at which the simulation is run, often set to approximate physiological or standard conditions. aip.org
Simulation TimeNanoseconds (ns) to Microseconds (µs)The total time duration of the molecular motion being simulated. Longer simulations can capture slower, larger-scale events. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Focus)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties. cmst.eu This approach allows for the prediction of a molecule's properties directly from its structure, even before it is synthesized. researchgate.net The general workflow involves calculating a set of numerical values known as molecular descriptors, which encode different aspects of the molecule's structure, and then using statistical methods to create a predictive model.

For a molecule like this compound, QSPR models can predict a wide range of properties. The foundation of any QSPR model is the selection of appropriate molecular descriptors. These can be categorized into several classes:

Constitutional (0D/1D): Simple counts of atoms, bonds, molecular weight, etc.

Topological (2D): Descriptors derived from the 2D representation of the molecule, such as connectivity indices (e.g., Wiener index, Kier & Hall indices) and shape indices. bohrium.com

Geometrical (3D): Properties derived from the 3D coordinates of the atoms, such as molecular surface area and volume.

Quantum-Chemical: Descriptors calculated using quantum mechanics, such as orbital energies (HOMO, LUMO), dipole moment, and atomic charges. nih.govnih.govacs.org

These descriptors are then used in statistical or machine learning algorithms, like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), often coupled with methods like Genetic Algorithms (GA) to select the most relevant descriptors for building a robust model. researchgate.netresearchgate.net Studies on imidazole derivatives and other heterocyclic compounds have successfully used QSPR to predict properties like thermodynamic parameters (entropy, enthalpy of formation), lipophilicity (logP), and various biological activities. researchgate.netacs.orgrjptonline.org

The table below illustrates the relationship between different classes of molecular descriptors and the properties they can help predict in a QSPR model for a compound like this compound.

Descriptor ClassExample DescriptorsPredicted Properties
TopologicalWiener Index, Balaban J index, Sombor IndicesBoiling Point, Viscosity, Fluorescence cmst.eubohrium.com
GeometricalMolecular Surface Area, Molecular VolumeSolubility, Drug Loading Capacity cmst.eu
ElectrostaticTopological Polar Surface Area (TPSA), Dipole MomentMembrane Permeability, Drug-Likeness nih.gov
Quantum-ChemicalHOMO/LUMO Energies, Atomic Charges, HardnessReactivity, Hydrogen-Bond Basicity, Entropy nih.govnih.govresearchgate.net

By establishing these predictive relationships, QSPR serves as an invaluable theoretical tool in computational chemistry for screening virtual compounds and guiding the synthesis of new molecules with desired characteristics.

Coordination Chemistry and Ligand Design with 2h Imidazole 2 Thione

Coordination Modes and Ligand Denticity

2H-Imidazole-2-thione, also known as methimazole (B1676384) in its N-methylated form, primarily exists in the thione tautomeric form, which is considered more stable than the thiol form. nih.govscialert.net This structural feature dictates its coordination behavior. The ligand possesses multiple potential donor sites, including the exocyclic sulfur atom and the nitrogen atoms within the imidazole (B134444) ring. ias.ac.in

The coordination chemistry of imidazole-2-thiones is rich and varied, with the ligand capable of acting in several capacities:

Monodentate Ligand : The most common coordination mode is through the exocyclic sulfur atom, where the thione acts as a simple σ-donor to a metal center. researchgate.net

Bidentate Ligand : Derivatives of this compound can be designed to be bidentate. This is often achieved by linking two imidazole-2-thione units together with an alkyl spacer, creating a chelating (S,S) ligand. tandfonline.com In some cases, the ligand can coordinate as an anionic bidentate ligand, involving both the sulfur and a deprotonated nitrogen atom. ias.ac.in Mixed-donor bidentate ligands incorporating both a thione and an N-heterocyclic carbene (NHC) functionality have also been synthesized, exhibiting κ¹-C, κ¹-S coordination. acs.org

Bridging Ligand : The thione can bridge two metal centers, a coordination mode observed in some dimeric complexes. acs.org

The denticity of the ligand can be tuned by synthetic modifications. For instance, linking imidazole-2-thione units to a central backbone can create polydentate ligands, such as tridentate 'scorpionate' type ligands. clemson.edu This versatility allows for the design of complexes with specific geometries and properties. researchgate.net

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound ligands is typically straightforward. Common methods involve the direct reaction of the thione ligand with a suitable metal salt in an appropriate solvent. ias.ac.inresearchgate.net

Several synthetic strategies have been employed:

Direct Reaction : The most common method involves reacting the imidazole-2-thione ligand with a metal halide, acetate (B1210297), or nitrate (B79036) salt. tandfonline.comias.ac.in For example, Cu(I) and Ag(I) complexes have been prepared by reacting 4,5-diphenylimidazole-2-thione with the corresponding metal salts. ias.ac.in In many cases, the thione ligand can reduce metals from a higher oxidation state, such as Cu(II) to Cu(I), during the complexation process. ias.ac.in

In Situ Generation : Imidazole-2-thiones can be generated in situ from the corresponding imidazolium (B1220033) salts. Deprotonation of the salt in the presence of elemental sulfur yields the thione, which can then be complexed to a metal. researchgate.net

Transmetalation : In some instances, complexes are synthesized via transmetalation from a more labile metal complex, such as a silver(I)-NHC complex, to another metal like palladium. beilstein-journals.org

Microwave-Assisted Synthesis : For certain complexes, microwave-assisted methods have been developed to improve reaction times and yields. beilstein-journals.org

The synthesis of the ligands themselves often involves the cyclization of precursors like N,N'-dialkylthioureas with aldehydes or ketones, or the reaction of imidazole N-oxides with sulfur-transfer reagents. researchgate.netevitachem.com A variety of substituted bis(imidazole-2-thione)alkanes have been synthesized and used to create bidentate ligands for metal complexation. tandfonline.com

Structural Characterization of Metal-Thione Complexes

The structures of metal complexes containing this compound ligands are extensively studied using a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, revealing coordination modes, bond lengths, and bond angles. tandfonline.comacs.org

Key structural features observed in metal-thione complexes include:

Coordination Geometry : For half-sandwich ruthenium(II) complexes with bidentate (S,S) imidazole-2-thione ligands, a typical "piano stool" geometry is observed, where the Ru(II) center is coordinated to the arene ligand, two sulfur atoms from the thione ligand, and a chloride ion. tandfonline.com In gold(I) complexes with monodentate or bidentate thione ligands, a linear coordination around the Au(I) center is common. rsc.org

Bonding : The C=S bond of the thione ligand is a key feature. Upon coordination to a metal, changes in the C=S bond length and the infrared stretching frequency can provide insight into the metal-ligand interaction. tandfonline.com Structural studies indicate that the C–E (E = O, S, Se) bond in imidazolechalcogenones is intermediate between a single and double bond, suggesting a significant contribution from a zwitterionic resonance structure (C⁺–E⁻). acs.org

Supramolecular Interactions : In the solid state, some gold(I) complexes exhibit intermolecular Au···Au distances that are indicative of aurophilic interactions, leading to the formation of dimeric or trimeric aggregates. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are routinely used to characterize the complexes in solution and confirm their composition. tandfonline.comrsc.org For instance, in ruthenium complexes, the coordination of the ligand to the metal center often causes the signals for bridging methylene (B1212753) or ethylene (B1197577) protons to become diastereotopic in the ¹H NMR spectrum. nih.gov

ComplexMetal CenterLigandCoordination GeometryKey Structural FeatureReference
[Au(diIMT)]⁺ Au(I)Bidentate imidazole-2-thioneLinear S–Au–SAggregates with Au⋯Au interactions in solid state rsc.org
[(η⁶-arene)Ru(Ebeit)Cl]PF₆ Ru(II)1,1'-Ethylenebis(3-ethyl-imidazole-2-thione)Piano StoolBidentate (S,S) chelation tandfonline.com
[Cu(CSR)X]₂ Cu(I)Mixed NHC/thioneDimeric, various modesBridging and terminal ligand coordination acs.org
[{Au(C₆F₅)₃}₂(Et₄todit)] Au(III)Et₄toditDistorted Square PlanarCoordination to imidazoline-2-thione sulfur atoms mdpi.com

Electronic and Steric Effects of Thione Ligands

The electronic and steric properties of this compound ligands can be systematically modified, which in turn influences the properties and reactivity of their metal complexes. tandfonline.comias.ac.in

Electronic Effects:

The thione group is a strong σ-donor. clemson.edu The electronic properties can be modulated by changing the substituents on the imidazole ring. Electron-donating groups (e.g., alkyl groups) on the nitrogen atoms increase the electron density on the sulfur donor atom, strengthening the metal-ligand bond. tandfonline.com

The polarizability of the chalcogen atom is crucial. Compared to their oxygen (imidazolone) and selenium (imidaselone) analogs, imidazole-2-thiones have intermediate metal-binding capabilities. Selones are generally stronger ligands due to the higher polarizability of selenium, while iminolones are weaker. acs.org This difference is attributed to the dominance of a singly bonded C⁺–E⁻ resonance structure for heavier chalcogens. acs.org

Steric Effects:

The introduction of bulky substituents on the imidazole ring, such as t-butyl or phenyl groups, creates steric hindrance around the metal center. ias.ac.inacs.org This can influence the coordination number, geometry, and reactivity of the complex.

In catalysis, the steric bulk of the N-substituents on the thione ligand can significantly impact the activity and selectivity of the metal complex. For example, in ruthenium-catalyzed transfer hydrogenation, increasing the steric demand of the "wingtip" groups on the ligand was found to increase the catalytic activity. tandfonline.com The length of the alkyl spacer in bidentate ligands also plays a role in determining the bite angle and stability of the chelate ring, which affects catalytic performance. tandfonline.com

These electronic and steric effects are crucial tools for ligand design, allowing for the fine-tuning of a catalyst's performance for specific applications. clemson.edu

Applications in Homogeneous and Heterogeneous Catalysis (Non-Biological)

Metal complexes derived from this compound ligands have emerged as effective catalysts in a range of organic transformations, functioning in both homogeneous and heterogeneous systems. evitachem.com The stability and tunable nature of these complexes make them attractive for catalytic applications. tandfonline.com

Complexes of this compound have demonstrated notable catalytic activity in several key organic reactions:

Transfer Hydrogenation : Half-sandwich ruthenium(II) complexes bearing bidentate (S,S) imidazole-2-thione ligands are highly active catalysts for the transfer hydrogenation of ketones to their corresponding alcohols. tandfonline.com Using 2-propanol as the hydrogen source, these complexes show excellent activity at low catalyst loadings. tandfonline.com

Cross-Coupling Reactions : Copper(I) complexes with mixed N-heterocyclic carbene (NHC)/thione ligands have been investigated as catalysts in cross-coupling reactions. acs.org

Polymerization : Half-sandwich iridium(III) and rhodium(III) complexes with organochalcogen ligands bearing N-methylimidazole moieties have been used as catalysts for the polymerization of norbornene. mdpi.com

C-H Functionalization : While not exclusively using thiones, related imidazole-based N-heterocyclic carbene (NHC) complexes of copper and palladium are widely used in C-H activation and functionalization reactions, suggesting a potential avenue for thione-ligated systems. beilstein-journals.orgbeilstein-journals.org

The catalytic activity is often influenced by the specific metal center and the ligand architecture. tandfonline.com

The rational design of this compound ligands is a key strategy for optimizing catalyst performance. By modifying the ligand framework, chemists can fine-tune the steric and electronic environment of the metal center to enhance activity, selectivity, and stability. tandfonline.com

Key design strategies include:

Varying N-Substituents : As observed in Ru-catalyzed transfer hydrogenation, increasing the steric bulk of the N-alkyl groups (e.g., from ethyl to propyl) on the imidazole ring can enhance catalytic activity. This is attributed to both steric and electronic effects that facilitate the formation of the active catalytic intermediate. tandfonline.com

Modifying the Linker : In bidentate ligands, the length and nature of the spacer connecting the two thione units (e.g., methylene vs. ethylene bridge) influence the chelate bite angle. This geometric constraint affects the stability of the complex and its catalytic efficiency, with ethylene-bridged ligands sometimes leading to more active catalysts than their methylene-bridged counterparts. tandfonline.com

Introducing Mixed-Donor Systems : The creation of mixed-donor ligands, such as those combining a soft thione donor with a strong σ-donating NHC, provides access to unique coordination environments and potentially novel catalytic reactivity. acs.orgresearchgate.net

These design principles allow for the development of tailored catalysts for specific organic transformations, moving towards more efficient and selective chemical synthesis.

Future Research Directions and Emerging Avenues in 2h Imidazole 2 Thione Chemistry

Development of Novel Organocatalytic Systems

The utility of 2H-Imidazole-2-thione derivatives as precursors to N-heterocyclic carbenes (NHCs) has opened new frontiers in organocatalysis. mdpi.com Future research is increasingly directed towards the design and synthesis of novel, chiral this compound-based organocatalytic systems for asymmetric synthesis.

A significant area of exploration involves the synthesis of chiral, non-enolizable imidazole-2-thiones. mdpi.com These compounds are accessible through multi-step sequences that preserve stereochemistry, often starting from enantiopure primary amines, amino alcohols, or amino acids. mdpi.comgrafiati.com The process typically involves the in situ generation of a chiral imidazol-2-ylidene, which is then trapped with elemental sulfur to yield the desired thione. mdpi.comgrafiati.com This methodology allows for the creation of a diverse library of optically active imidazole-2-thiones with potential applications in asymmetric catalysis. mdpi.com

The development of base-catalyzed intramolecular hydroamidation of propargylic ureas presents another promising route to access highly substituted imidazol-2-one derivatives, which are structurally related to 2H-Imidazole-2-thiones. acs.org While this method has been established for imidazol-2-ones, its extension to the direct synthesis of functionalized 2H-Imidazole-2-thiones using propargylic thioureas under organocatalytic conditions is a key area for future investigation. acs.org The use of phosphazene bases as highly active organocatalysts in these transformations highlights a move towards more sustainable and efficient synthetic protocols. acs.org

Furthermore, the Lewis acid-catalyzed Diels-Alder reactions of imidazole-2-thiones demonstrate the influence of the imidazole (B134444) core's electron density on reactivity. researchgate.net Future work in this area could focus on developing catalytic systems that can control the regioselectivity and stereoselectivity of these cycloaddition reactions, expanding the synthetic utility of this compound as a building block for complex heterocyclic structures. researchgate.net

Catalyst System PrecursorReaction TypeKey Features
Chiral Imidazole N-OxidesAsymmetric CatalysisIn situ generation of chiral NHCs, stereochemistry preservation. mdpi.com
Phosphazene BasesIntramolecular HydroamidationHigh activity, sustainable protocol for related heterocycles. acs.org
Lewis AcidsDiels-Alder CycloadditionElectron density of imidazole core influences reactivity. researchgate.net

Integration into Smart Materials and Responsive Systems

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for integration into smart materials and responsive systems. Their ability to participate in tautomerism and form stable metal complexes is particularly relevant in this context.

Research into cyclophanes incorporating imidazole-2-thione and imidazole-2-selone moieties has revealed interesting conformational behaviors. rsc.org These macrocyclic structures exhibit distinct syn and anti conformations depending on the nature of the linking xylylene rings. rsc.org The conformational rigidity and potential for host-guest interactions make these cyclophanes promising for applications in supramolecular chemistry and materials science. rsc.org Future studies are expected to explore their use in creating molecular switches, sensors, and controlled-release systems.

The arylthiolation of 2H-imidazole N-oxides to produce arylthiolated imidazoles is another area with significant potential for materials science. mdpi.com These compounds, bearing both imidazole and arylthiol moieties, are key structural motifs in functional materials. mdpi.com The development of metal-free synthetic methods for these compounds paves the way for more environmentally friendly production of materials with tailored electronic and optical properties. mdpi.com The investigation of these molecules in areas such as organic electronics and responsive soft materials is an active area of research. mdpi.com

The tautomeric equilibrium between the thione and thiol forms of the imidazole ring is a critical factor in its interaction with metal surfaces, as demonstrated in studies of ergothioneine (B1671048) using surface-enhanced Raman scattering (SERS). mdpi.com This pH-dependent isomerization and interaction with nanoparticles could be harnessed to develop responsive surfaces and sensors. mdpi.com Future research will likely focus on controlling this tautomerism to create materials that can respond to specific environmental stimuli.

Material TypeKey PropertyPotential Application
Imidazole-2-thione CyclophanesConformational IsomerismMolecular Switches, Sensors. rsc.org
Arylthiolated ImidazolesTunable Electronic PropertiesOrganic Electronics, Responsive Materials. mdpi.com
This compound on NanoparticlespH-Dependent TautomerismResponsive Surfaces, Chemical Sensors. mdpi.com

Advanced In Situ Spectroscopic Monitoring of Reaction Dynamics

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced in situ spectroscopic techniques are poised to play a pivotal role in elucidating these reaction dynamics.

Surface-enhanced Raman scattering (SERS) has already proven to be a powerful tool for studying the tautomeric behavior of ergothioneine, a naturally occurring imidazole-2-thione derivative, on silver nanoparticles. mdpi.com SERS allows for the real-time observation of structural changes, such as the isomerization between the thione and thiol forms, under varying pH conditions. mdpi.com Future applications of SERS and other in situ techniques like NMR and IR spectroscopy will be essential for monitoring the progress of reactions involving this compound. This includes tracking the formation of intermediates in organocatalytic cycles and observing the self-assembly processes in the formation of smart materials.

For instance, in the synthesis of N-substituted 1-amino-1H-imidazole-2(3H)-thiones, in situ monitoring could help to distinguish between different reaction pathways, such as a Staudinger/Aza-Wittig sequence versus a cycloaddition reaction. mdpi.com The ability to observe reactive intermediates directly would provide invaluable mechanistic insights.

Furthermore, the study of the reaction between 2H-benzimidazole-2-thione and dimethyl acetylenedicarboxylate (B1228247) has shown the formation of different products depending on the reaction conditions. acs.org In situ spectroscopic analysis could help to identify the key intermediates and transition states that govern the product distribution, enabling more precise control over the reaction outcome.

Spectroscopic TechniqueInformation GainedApplication Area
Surface-Enhanced Raman Scattering (SERS)Tautomeric and Isomeric ChangesStudying interactions with nanoparticles and surfaces. mdpi.com
In Situ NMR/IR SpectroscopyReaction Intermediates, KineticsMechanistic studies of organocatalytic and synthetic reactions.
2D NMR Spectroscopy (COSY, HMBC)Structural ConnectivityElucidation of complex molecular structures. nih.gov

Machine Learning Approaches for Structure-Property Prediction

The vast chemical space of possible this compound derivatives presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI) to accelerate the discovery of new molecules with desired properties.

Quantitative structure-property relationship (QSPR) models are being developed to predict the thermodynamic properties of imidazole derivatives using molecular descriptors and genetic algorithms. iau.ir These in silico methods can significantly reduce the need for extensive experimental work by pre-screening large libraries of virtual compounds. mdpi.com Future research will focus on refining these models to achieve higher predictive accuracy for a wider range of properties, including catalytic activity, material characteristics, and biological activity. osti.govarxiv.org

Active learning workflows, informed by causal discovery models, are emerging as a powerful strategy for understanding structure-property relationships. osti.gov By actively selecting the most informative experiments to perform, these methods can efficiently learn the underlying causal mechanisms that control chemical phenomena. This approach is particularly well-suited for exploring the diverse functionalities of this compound derivatives.

The integration of large language models (LLMs) with graph neural networks (GNNs) represents a new frontier in chemical property prediction. arxiv.org This cross-modal learning approach can leverage the vast chemical knowledge embedded in LLMs to enhance the predictive power of GNNs, which are adept at modeling graph-structured data like molecules. arxiv.org This synergy is expected to lead to more accurate and robust predictions of molecular properties for this compound derivatives, even in cases of distributional shifts in the data. arxiv.org

Machine Learning ApproachGoalImpact on this compound Research
Quantitative Structure-Property Relationship (QSPR)Predict thermodynamic and other properties. iau.irAccelerate screening of virtual compound libraries. mdpi.com
Active Learning with Causal DiscoveryUnderstand causal structure-property relationships. osti.govMore efficient and targeted discovery of novel molecules.
Cross-Modal Learning (LLMs + GNNs)Enhance property prediction accuracy and robustness. arxiv.orgImproved in silico design of functional molecules.

Q & A

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., melting points) of derivatives?

  • Methodological Answer : Cross-check experimental conditions (e.g., solvent purity in melting point determination ). Use differential scanning calorimetry (DSC) for accurate phase transition data. Compare with computational predictions (e.g., COSMO-RS for solubility parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.